
(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate, also known as butanedioic acid, dodecenyl-, mono (1-carboxyethyl) ester, is a chemical compound with the molecular formula C19H32O6 and a molecular weight of 356.45378 g/mol . This compound is characterized by its unique structure, which includes carboxylic acid, ester, and hydroxyl functional groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate typically involves the esterification of dodecenylsuccinic acid with lactic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The process may also involve purification steps, such as distillation or recrystallization, to remove impurities and obtain the desired product .
化学反応の分析
Types of Reactions
(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s ester and carboxylic acid groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Dodecenylsuccinic acid: Shares a similar dodecenyl chain but lacks the ester group.
Lactic acid esters: Contain the lactic acid moiety but differ in the alkyl chain length and structure.
Uniqueness
(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate is unique due to its combination of a dodecenyl chain and a lactic acid ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
64090-83-1 |
|---|---|
分子式 |
C19H32O6 |
分子量 |
356.5 g/mol |
IUPAC名 |
(E)-3-(1-carboxyethoxycarbonyl)pentadec-4-enoic acid |
InChI |
InChI=1S/C19H32O6/c1-3-4-5-6-7-8-9-10-11-12-13-16(14-17(20)21)19(24)25-15(2)18(22)23/h12-13,15-16H,3-11,14H2,1-2H3,(H,20,21)(H,22,23)/b13-12+ |
InChIキー |
WSIJSDWKAKNNQL-OUKQBFOZSA-N |
異性体SMILES |
CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)OC(C)C(=O)O |
正規SMILES |
CCCCCCCCCCC=CC(CC(=O)O)C(=O)OC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


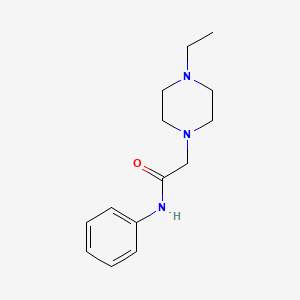
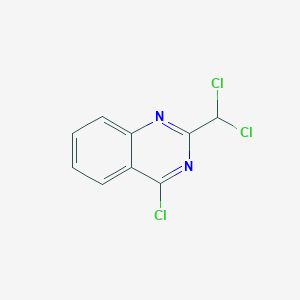
![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)
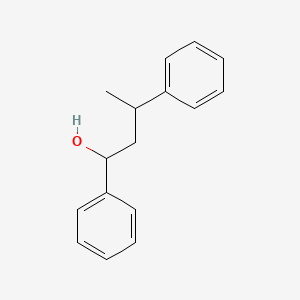
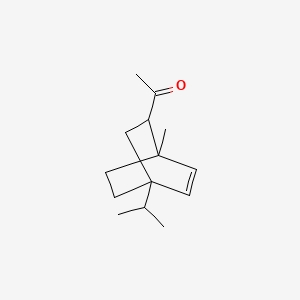
![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14158761.png)
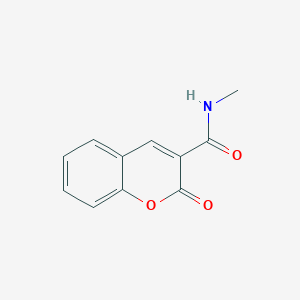
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)
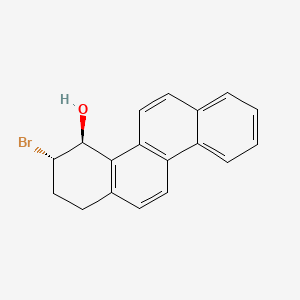

![methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14158794.png)
![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)

